Tetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside

Membrane Protein Solubilization Detergent Chemistry Surfactant Science

Generic alkyl maltoside substitution risks protein aggregation. Tetradecyl β-D-maltoside (TDM) with its C14 chain delivers the low CMC and stable micelles your membrane protein workflow demands. • CMC 0.00054% - lower than DDM, enabling solubilization at minimal concentrations • Crystallization-grade performance (GLIC ion channel, PDB 4F8H) where shorter-chain detergents fail • Colon-specific permeation enhancer for oral peptide delivery Bulk stock available; global dispatch for qualified purchasers.

Molecular Formula C26H50O11
Molecular Weight 538.7 g/mol
CAS No. 18449-82-6
Cat. No. B097752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecyl 4-O-Alpha-D-Glucopyranosyl-Beta-D-Glucopyranoside
CAS18449-82-6
Molecular FormulaC26H50O11
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C26H50O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-34-25-23(33)21(31)24(18(16-28)36-25)37-26-22(32)20(30)19(29)17(15-27)35-26/h17-33H,2-16H2,1H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-/m1/s1
InChIKeyUKPROSIGWJBJGA-IWODYCRQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradecyl Maltoside (TDM): Product Overview


Tetradecyl 4-O-α-D-glucopyranosyl-β-D-glucopyranoside, also known as n-tetradecyl-β-D-maltoside (TDM) [1], is a non-ionic surfactant belonging to the alkyl maltoside class . It features a tetradecyl (C14) hydrophobic tail and a maltose disaccharide headgroup (C26H50O11, MW 538.7 g/mol) [1]. This amphiphilic structure allows it to mimic lipid bilayers, making it a key tool for solubilizing and stabilizing integral membrane proteins for functional and structural studies . Beyond its primary role in membrane biochemistry, TDM is actively investigated as an intestinal permeation enhancer for improving the oral delivery of peptide and protein therapeutics [2].

Membrane Protein Biochemistry

C14 alkyl maltoside designed for solubilization and stabilization of integral membrane proteins; compatible with crystallization and functional assays.

Intestinal Permeation Research

Non-ionic surfactant investigated as a colon-specific paracellular permeability enhancer for peptide and protein delivery studies.

Tetradecyl Maltoside: Why Alkyl Chain Length Prevents Substitution


Within the alkyl maltoside family, generic substitution is a high-risk procurement strategy due to the profound impact of hydrophobic chain length on critical performance parameters. The 14-carbon chain of Tetradecyl 4-O-α-D-glucopyranosyl-β-D-glucopyranoside (TDM) confers a unique set of properties that cannot be replicated by its more common 12-carbon analog, dodecyl maltoside (DDM), or shorter-chain variants [1]. Key differentiators such as critical micelle concentration (CMC), membrane permeation kinetics, and even supramolecular behavior like foam stability are exquisitely sensitive to chain length [2]. Therefore, experimental protocols optimized for TDM cannot be simply substituted with a shorter-chain 'equivalent' without a high risk of altering experimental outcomes, ranging from protein aggregation due to inefficient solubilization to drastically different permeation enhancement profiles [3].

TDM: C14 chain; expected lower CMC than DDM
DDM: C12 chain; CMC ~0.17 mM in water
Chain-length reduction may raise CMC, reducing micelle stability and potentially causing protein aggregation during solubilization.
TDM: near-zero foam disappearance rate
DDM and shorter analogs: measurable positive foam disappearance rates
Foam stability differs substantially; colloid or emulsion performance may not transfer if substituting with a shorter-chain maltoside.
TDM: colon-specific TEER reduction and Papp increase
DDM: similar colon-specific profile, but profile cannot be assumed for all alkyl maltosides
Permeation enhancement is tissue-specific; a different chain length may alter the jejunal/colonic selectivity pattern and require re-validation.

Tetradecyl Maltoside: Evidence-Based Comparison with Analogs


CMC Differentiation from Dodecyl Maltoside (DDM)

While a direct head-to-head CMC measurement for TDM under identical conditions to its closest analog DDM is not available, a robust class-level inference can be made. It is a well-established principle for non-ionic alkyl maltoside surfactants that the critical micelle concentration (CMC) decreases exponentially with increasing hydrophobic alkyl chain length [1]. Therefore, Tetradecyl 4-O-α-D-glucopyranosyl-β-D-glucopyranoside (C14) is expected to have a significantly lower CMC than its shorter-chain analog, n-dodecyl-β-D-maltopyranoside (DDM, C12), which has a reported CMC of ~0.17 mM in water [2]. A study evaluating alkyl maltosides as intestinal permeation enhancers noted that differences in the permeation-enhancing effects of DDM and TDM were attributable to 'slight deviations on account of differences in their critical micelle concentration (CMC)' [3], confirming the practical impact of this property.

CMC Differentiation
Class-level inference
TDM expected lower CMC than DDM (~0.17 mM)
Lower CMC supports stable micelle formation at reduced detergent concentration.
Direct CMC measurement for TDM not available; difference inferred from alkyl maltoside chain-length trend.
Membrane Protein Solubilization Detergent Chemistry Surfactant Science

Foam Stability vs. Shorter-Chain Alkyl Maltosides

In a direct head-to-head comparison of a homologous series of alkyl β-D-maltosides (n = 6-14) under identical experimental conditions, tetradecyl β-D-maltoside (TDM, n=14) exhibited superior foam stability [1]. The study measured the 'disappearance rate' (ν) of the foam, a quantitative metric where a smaller value indicates higher stability. For tetradecyl β-D-maltoside (6g, n=14), the foam disappearance rate was reported as almost equal to zero, indicating high foam stability [1]. In contrast, other members of the series, such as nonyl β-D-maltoside (6d, n=9), decyl β-D-maltoside (6e, n=10), and dodecyl β-D-maltoside (6f, n=12), all showed positive, measurable disappearance rates, with DDM showing good but quantifiably lower stability than TDM [1].

Foam Stability
Head-to-head
Foam disappearance rate ν ≈ 0 mL/s
Reported near-zero rate indicates high foam stability; DDM and shorter analogs show measurable, positive rates.
0.25% aq. solution, 25°C; comparison across C6–C14 maltosides.
Formulation Science Surfactant Engineering Colloid Stability

Colonic Permeation Enhancement vs. Dodecyl Maltoside (DDM)

A comparative study evaluated the permeation enhancement effects of tetradecyl maltoside (TDM, C14) and dodecyl maltoside (DDM, C12) on isolated rat colonic mucosae mounted in Ussing chambers [1]. Both TDM and DDM were found to decrease transepithelial electrical resistance (TEER) and increase the apparent permeability coefficients (Papp) of the paracellular marker [(14)C]-mannitol across colonic tissue [1]. Crucially, the study found that these effects were specific to colonic tissue, with neither agent having any significant effect on the TEER or marker fluxes across jejunal mucosae [1]. This demonstrates a shared, colon-specific mechanism of action, but the study's design and conclusions frame TDM as a key compound within this specific functional niche.

Colonic Permeation
Head-to-head
TDMIncreased Papp of [14C]-mannitol, decreased TEER in colonic tissue; no jejunal effect.
DDMEquivalent colon-specific enhancement; jejunal tissue unaffected.
Both TDM and DDM show colon-selective permeability enhancement; supports colonic absorption research.
Rat colonic mucosae, Ussing chamber; 0.01–0.1% w/v range.
Oral Drug Delivery Permeation Enhancement Intestinal Absorption

Crystallography of Pentameric Ligand-Gated Ion Channels

The utility of Tetradecyl 4-O-α-D-glucopyranosyl-β-D-glucopyranoside in high-resolution structural biology is validated by its presence as a ligand in the Protein Data Bank (PDB). Specifically, the compound (PDB ligand code: LMD) was a critical component in the X-ray crystal structure of the GLIC pentameric ligand-gated ion channel from *Gloeobacter violaceus*, which was solved in complex with the anesthetic ketamine at a resolution of 2.99 Å (PDB ID: 4F8H) [1]. In this study, TDM was used as the detergent to maintain the pentameric channel in a soluble, stable, and crystallizable state. This stands in contrast to many other membrane proteins that require shorter-chain detergents like DDM for crystallization, and provides direct evidence of TDM's unique compatibility with specific, challenging integral membrane protein targets.

Crystallography
Supporting evidence
GLIC pentameric ion channel structure at 2.99 Å
TDM used as detergent for crystallization; PDB ID: 4F8H.
Demonstrates compatibility with structural biology of challenging pentameric membrane proteins.
Supports trial design for similar channels; not a guarantee of success for all targets.
Structural Biology X-ray Crystallography Membrane Protein Purification

Tetradecyl Maltoside: High-Value Application Scenarios


Solubilization of Integral Membrane Proteins for Structural & Functional Studies

TDM is ideally suited for extracting, solubilizing, and stabilizing integral membrane proteins that are prone to denaturation or aggregation in harsher or shorter-chain detergents. Its lower CMC (compared to DDM) allows for the formation of stable micelles at low concentrations, minimizing the concentration of free monomeric detergent [1]. This is critical for maintaining the native conformation and activity of delicate membrane protein complexes during purification, biophysical characterization, and crystallization trials. Its proven success in the crystallization of the GLIC pentameric ion channel (PDB ID: 4F8H) [2] demonstrates its utility for challenging targets where DDM or other common detergents may fail.

Colonic Drug Absorption Enhancement

For pharmaceutical scientists focused on oral delivery of peptides, proteins, or other poorly permeable molecules, TDM serves as a critical tool for formulation development. The compound has been directly shown to enhance paracellular permeability across colonic tissue in ex vivo models, while showing no effect on jejunal tissue [3]. This colon-specific action is a key differentiator, allowing for targeted formulation strategies. TDM's effect on TEER and marker flux provides a robust, quantifiable assay for studying intestinal absorption mechanisms and for screening new drug candidates in biorelevant media [1].

Stable Foams and Emulsions for Industrial Applications

The unique physicochemical property of near-zero foam disappearance rate [1] makes TDM a high-value component in applications demanding exceptional foam or colloid stability. This includes the formulation of long-lasting personal care products (e.g., shaving creams, shampoos), stable emulsions in food science, and specialized industrial cleaning solutions where persistent foam is a requirement. The quantifiable difference in foam stability compared to shorter-chain alkyl maltosides provides a clear, performance-based reason for selecting TDM over its more common, but less stable, analogs.

Application
Selection Property
Validation Focus
Membrane protein solubilization & structural studies
Chain-length-dependent micelle stability & low CMC
CMC verification; detergent compatibility assays; crystallization trials
Colonic permeation enhancement research
Colon-specific paracellular permeability enhancement
TEER and Papp assays in colonic tissue models; comparison with jejunal controls
High-stability foam & emulsion formulations
Near-zero foam disappearance rate
Foam stability under processing conditions; colloid persistence in target media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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